molecular formula C6H12NOP B078211 2-(DIETHYLPHOSPHORYL)ACETONITRILE CAS No. 13298-29-8

2-(DIETHYLPHOSPHORYL)ACETONITRILE

Cat. No.: B078211
CAS No.: 13298-29-8
M. Wt: 145.14 g/mol
InChI Key: LBBBOPDONYALJU-UHFFFAOYSA-N
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Description

2-(DIETHYLPHOSPHORYL)ACETONITRILE is an organic compound characterized by the presence of a diethylphosphoryl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIETHYLPHOSPHORYL)ACETONITRILE typically involves the reaction of diethylphosphoryl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

(C2H5O)2PCl+CH3CN(C2H5O)2PCH2CN+HCl\text{(C}_2\text{H}_5\text{O)}_2\text{PCl} + \text{CH}_3\text{CN} \rightarrow \text{(C}_2\text{H}_5\text{O)}_2\text{PCH}_2\text{CN} + \text{HCl} (C2​H5​O)2​PCl+CH3​CN→(C2​H5​O)2​PCH2​CN+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(DIETHYLPHOSPHORYL)ACETONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-(DIETHYLPHOSPHORYL)ACETONITRILE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive nitrile group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(DIETHYLPHOSPHORYL)ACETONITRILE involves its reactive nitrile group, which can undergo various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The diethylphosphoryl group can also participate in coordination chemistry, forming complexes with metal ions.

Comparison with Similar Compounds

Similar Compounds

    Acetonitrile: A simpler nitrile compound with similar reactivity but lacking the diethylphosphoryl group.

    Diethylphosphoryl chloride: A related compound used in the synthesis of 2-(DIETHYLPHOSPHORYL)ACETONITRILE.

    Phosphine oxides: Compounds formed from the oxidation of this compound.

Uniqueness

This compound is unique due to the presence of both a nitrile and a diethylphosphoryl group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

13298-29-8

Molecular Formula

C6H12NOP

Molecular Weight

145.14 g/mol

IUPAC Name

2-diethylphosphorylacetonitrile

InChI

InChI=1S/C6H12NOP/c1-3-9(8,4-2)6-5-7/h3-4,6H2,1-2H3

InChI Key

LBBBOPDONYALJU-UHFFFAOYSA-N

SMILES

CCP(=O)(CC)CC#N

Canonical SMILES

CCP(=O)(CC)CC#N

Synonyms

(Diethyl-phosphinoyl)-acetonitrile

Origin of Product

United States

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